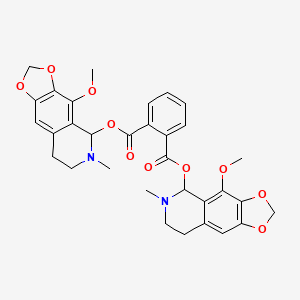
Cyclopropane, 1,2,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,2,3-trimethyl-: is an organic compound with the molecular formula C6H12 . It is a derivative of cyclopropane where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its strained three-membered ring structure, which imparts unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing cyclopropane derivatives involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of suitable precursors, such as 1,3-dihalopropanes, under reductive conditions using zinc powder in ethanol.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic processes that allow for large-scale synthesis. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cyclopropane derivatives can undergo oxidation reactions to form various products, including alcohols, ketones, and carboxylic acids.
Reduction: Reduction of cyclopropane derivatives can lead to the formation of alkanes.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl groups or the cyclopropane ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: Cyclopropane, 1,2,3-trimethyl- is used as a building block in organic synthesis due to its strained ring, which makes it highly reactive and useful for constructing complex molecules .
Biology and Medicine: Cyclopropane derivatives are studied for their potential biological activities. They are used in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, cyclopropane derivatives are used in the production of polymers and other materials due to their unique structural properties .
Mécanisme D'action
The mechanism of action of cyclopropane, 1,2,3-trimethyl-, involves its ability to participate in various chemical reactions due to the strain in its three-membered ring. This strain makes the compound highly reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Cyclopropane: The parent compound with no methyl substitutions.
1,1,2-Trimethylcyclopropane: A similar compound with different methyl group positions.
1,1-Dichloro-2,2,3-trimethylcyclopropane: A derivative with chlorine substitutions.
Uniqueness: Cyclopropane, 1,2,3-trimethyl-, is unique due to the specific positioning of its methyl groups, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Numéro CAS |
42984-19-0 |
|---|---|
Formule moléculaire |
C6H12 |
Poids moléculaire |
84.16 g/mol |
Nom IUPAC |
1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3 |
Clé InChI |
PSGQRAAEZLHVDT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


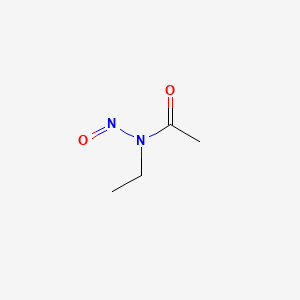
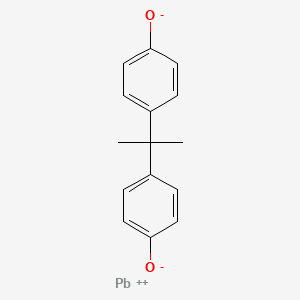


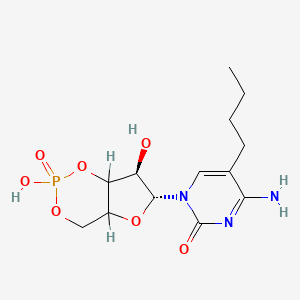
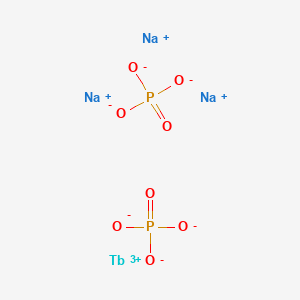
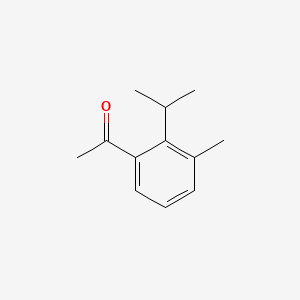

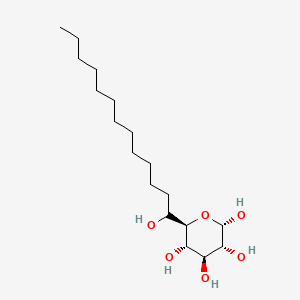
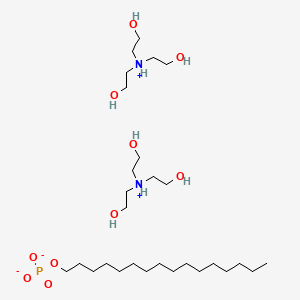

![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
